molecular formula C16H16N4 B5607754 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine

3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine

Cat. No. B5607754
M. Wt: 264.32 g/mol
InChI Key: JOCZFBNLJSBBIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine involves alkylation reactions. It can be alkylated with methyl iodide after treatment with LDA in tetrahydrofuran, yielding mixtures of derivatives that can be separated by chromatography. This process demonstrates the compound's versatility in forming structurally varied derivatives through selective alkylation (Hunter & Neilson, 1988).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals that this compound and its derivatives exhibit diverse conformations. For instance, certain derivatives possess S-shaped structures with benzene ring substituents nearly perpendicular to the central pyrazine ring, indicating a significant structural flexibility and complexity (Gasser & Stoeckli-Evans, 2004).

Chemical Reactions and Properties

The compound demonstrates interesting reactivity patterns, such as undergoing rearrangements in the presence of alkali to form imidazo[1,2-b]-s-tetrazines and other derivatives. These reactions suggest the compound's ability to act as a precursor in synthesizing a wide range of heterocyclic compounds, highlighting its synthetic utility (Hunter & Neilson, 1988).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of this compound and its derivatives are crucial for their application in synthesis and materials science. While specific details on these properties are scarce, the structural analyses provide insights into the compound's potential interactions and stability under various conditions.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with alkalis and potential as a hydride acceptor, are central to its role in synthetic chemistry. Its ability to undergo diverse reactions, forming stable dihydro-derivatives and engaging in electron transfer processes, is indicative of its versatility and potential in designing novel compounds and materials (Hunter, Neilson, & Weakley, 1982).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine. Given its ability to participate in Diels–Alder reactions, it could be useful in the synthesis of complex organic molecules .

properties

IUPAC Name

3,6-dibenzyl-1,4-dihydro-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCZFBNLJSBBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=NN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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